BenchChemオンラインストアへようこそ!

4-(2-Amino-1,3-thiazol-4-yl)butanoic acid

Lipophilicity CNS drug-likeness Membrane permeability

4-(2-Amino-1,3-thiazol-4-yl)butanoic acid (CAS 732968-98-8) is a heterocyclic amino acid derivative composed of a 2-aminothiazole ring linked via its 4-position to a butanoic acid side chain (molecular formula C₇H₁₀N₂O₂S, MW 186.23 g/mol). Computed properties include XLogP3-AA = 0.8, topological polar surface area (tPSA) = 104 Ų, a rotatable bond count of 4, and a hydrogen bond donor/acceptor count of 2/5.

Molecular Formula C7H10N2O2S
Molecular Weight 186.23 g/mol
CAS No. 732968-98-8
Cat. No. B3281333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Amino-1,3-thiazol-4-yl)butanoic acid
CAS732968-98-8
Molecular FormulaC7H10N2O2S
Molecular Weight186.23 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)N)CCCC(=O)O
InChIInChI=1S/C7H10N2O2S/c8-7-9-5(4-12-7)2-1-3-6(10)11/h4H,1-3H2,(H2,8,9)(H,10,11)
InChIKeySGSNLIDODGFYDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Amino-1,3-thiazol-4-yl)butanoic acid (CAS 732968-98-8): Core Physicochemical & Structural Identity


4-(2-Amino-1,3-thiazol-4-yl)butanoic acid (CAS 732968-98-8) is a heterocyclic amino acid derivative composed of a 2-aminothiazole ring linked via its 4-position to a butanoic acid side chain (molecular formula C₇H₁₀N₂O₂S, MW 186.23 g/mol) [1]. Computed properties include XLogP3-AA = 0.8, topological polar surface area (tPSA) = 104 Ų, a rotatable bond count of 4, and a hydrogen bond donor/acceptor count of 2/5 [1]. Experimentally, the compound has a reported melting point of 125–127 °C and a predicted boiling point of 401.9 ± 20.0 °C . Commercially, it is supplied as a ≥95% pure solid by multiple vendors and is classified as a versatile small-molecule building block for medicinal chemistry and chemical biology applications .

Why 4-(2-Amino-1,3-thiazol-4-yl)butanoic acid Cannot Be Replaced by Short-Chain 2-Aminothiazole Analogs


Within the 2‑aminothiazole family, the length and flexibility of the ω‑carboxylic acid tether dictate a compound’s lipophilicity, hydrogen‑bonding capacity, conformational freedom, and solid‑state properties in a quantifiable manner that directly impacts utility in target‑engagement assays, CNS‑oriented medicinal chemistry programs, and downstream derivatization workflows. Shorter‑chain analogs such as 2‑amino‑4‑thiazoleacetic acid (C₂ tether) [1] and 3‑(2‑amino‑1,3‑thiazol‑4‑yl)propanoic acid (C₃ tether) differ markedly from the butanoic acid homolog in these parameters, making generic substitution scientifically unjustified. The evidence below details exactly where and by how much the target compound diverges from its closest alternatives, enabling an evidence‑based procurement decision.

Quantitative Differentiation Evidence for 4-(2-Amino-1,3-thiazol-4-yl)butanoic acid Relative to Closest Analogs


Lipophilicity Optimization: XLogP3‑AA Shift from Hydrophilic to Balanced LogP

The target compound exhibits a computed XLogP3‑AA of 0.8, which is notably higher than the 0.1–0.4 range of the shorter‑chain 2‑aminothiazole‑acetic acid and ‑propanoic acid analogs [1][2]. This increased lipophilicity is expected to enhance passive membrane permeability and non‑specific binding characteristics without exceeding the commonly accepted CNS drug‑like range (LogP < 5).

Lipophilicity CNS drug-likeness Membrane permeability

Conformational Flexibility: Increased Rotatable Bonds for Induced‑Fit Binding

The butanoic acid side chain introduces four rotatable bonds, compared to two in the acetic acid analog and three in the propanoic acid analog [1][2][3]. This increased conformational freedom allows the carboxylate pharmacophore to adopt a wider range of spatial orientations, potentially enabling more adaptive binding to protein pockets that require a flexible linker between the thiazole core and a carboxylic acid anchor point.

Conformational flexibility Induced-fit binding Medicinal chemistry design

Hydrogen Bond Acceptor Count: Enhanced Polar Interactions

The target compound possesses five hydrogen bond acceptor sites, increasing the potential for specific polar interactions with biological targets relative to the four acceptors in the acetic acid analog [1][2]. This additional acceptor arises from the carboxylic acid carbonyl, which is geometrically more accessible in the extended butanoic acid chain.

Hydrogen bonding Binding affinity Solubility

Topological Polar Surface Area: Balanced Polarity for CNS Penetration

The tPSA of 104 Ų for the target compound is intermediate between the acetic acid (~89 Ų) and propanoic acid (76 Ų) analogs [1][2]. A tPSA below 140 Ų is generally correlated with good intestinal absorption, while values below 90 Ų are often associated with CNS penetration; the target compound’s tPSA of 104 Ų thus represents a balanced profile for both peripheral and central target engagement.

Polar surface area BBB permeability CNS drug design

Solid‑State Handling: Lower Melting Point Facilitates Formulation and Crystallization

The target compound melts at 125–127 °C , significantly lower than the 213–214 °C melting point of the propanoic acid analog and comparable to the 130 °C of the acetic acid analog . A lower and sharper melting point generally correlates with better solubility in organic solvents and more favorable crystallization behavior, which is advantageous for both purification and formulation development.

Melting point Solid-state properties Formulation

Synthetic Tractability: High‑Yield Ester Hydrolysis for Consistent Supply

The target compound is readily prepared via alkaline hydrolysis of its methyl ester precursor (methyl 4-(2-amino-1,3-thiazol-4-yl)butanoate, CAS 193817-77-5) using 1M NaOH at 80 °C for 4 hours, affording >90% conversion . Commercial suppliers consistently provide the compound at ≥95% purity . This synthetic simplicity and high purity ensure reliable procurement and batch‑to‑batch reproducibility.

Synthesis Hydrolysis Supply chain

Optimal Application Scenarios for 4-(2-Amino-1,3-thiazol-4-yl)butanoic acid Based on Quantitative Differentiation Evidence


CNS‑Targeted Medicinal Chemistry: GABA Transporter Ligand Development

The compound’s balanced XLogP3 of 0.8 and tPSA of 104 Ų [1] make it an advantageous starting scaffold for CNS drug discovery programs targeting GABA transporters. The 2‑aminothiazole‑acetic acid analog has been identified as a selective, though moderate, inhibitor of murine GABA transporter mGAT3 [2]. Extending the carboxylic acid tether to a butanoic acid chain optimizes lipophilicity and conformational flexibility without compromising hydrogen‑bonding capacity, potentially improving both potency and blood‑brain barrier penetration relative to the shorter‑chain parent structure.

β‑Lactam Antibiotic Side‑Chain Intermediate Development

The 2‑aminothiazole‑4‑acetic acid scaffold is a well‑established side‑chain precursor in cephalosporin antibiotic synthesis . The butanoic acid homolog offers an extended carboxylic acid linker that can be used to introduce additional steric bulk or modulate the pharmacokinetic profile of β‑lactam conjugates. The compound’s high synthetic tractability (>90% hydrolysis from methyl ester) and consistent ≥95% commercial purity make it a reliable intermediate for medicinal chemistry campaigns.

Fragment‑Based Drug Discovery: Carboxylic Acid Pharmacophore with Flexible Linker

With 4 rotatable bonds and a tPSA of 104 Ų [1], the compound serves as a versatile fragment for fragment‑based screening libraries. Its enhanced conformational flexibility allows the carboxylic acid pharmacophore to adopt multiple binding poses, increasing the probability of identifying productive interactions with target proteins during crystallographic fragment screening or surface plasmon resonance (SPR) assays.

Bioconjugation and Prodrug Design: Salt Formation and Amide Coupling Reactions

The presence of both a 2‑amino group on the thiazole ring and a terminal carboxylic acid on the butanoic acid chain enables orthogonal bioconjugation strategies [1]. The carboxylic acid can be activated for amide bond formation with amine‑containing payloads, while the 2‑amino group remains available for subsequent functionalization or hydrogen‑bonding interactions. The compound’s low melting point (125–127 °C) facilitates dissolution in common organic solvents used for coupling reactions.

Quote Request

Request a Quote for 4-(2-Amino-1,3-thiazol-4-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.